4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-based benzamide derivative characterized by an ethoxy-substituted benzamide core and a 4-methylpyrimidin-2-yl sulfamoyl group. This compound’s design aligns with trends in medicinal chemistry, where sulfonamide moieties are leveraged for their bioactivity and pharmacokinetic optimization .
Properties
IUPAC Name |
4-ethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-28-17-8-4-15(5-9-17)19(25)23-16-6-10-18(11-7-16)29(26,27)24-20-21-13-12-14(2)22-20/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQFKYBTTJJRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety (-SONH-) undergoes nucleophilic substitution under basic conditions. The NH group acts as a leaving site for nucleophiles such as amines or thiols, forming new sulfonamide derivatives.
In studies of analogous sulfonamides, substitution at the sulfamoyl group yielded derivatives with enhanced biological activity, such as carbonic anhydrase inhibition .
Hydrolysis of the Ethoxy Group
The ethoxy (-OCHCH) substituent on the benzamide is susceptible to hydrolysis under acidic or basic conditions, forming a phenolic hydroxyl group.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl/HSO, reflux | HO | 4-hydroxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide | |
| Basic hydrolysis | NaOH, aqueous ethanol | OH | Same as above |
This reaction is critical for modifying solubility and bioavailability in drug design.
Oxidation of the Pyrimidine Ring
The 4-methylpyrimidin-2-yl group can undergo oxidation, particularly at the methyl substituent, to form carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Methyl oxidation | KMnO, acidic conditions | Strong oxidizing agents | 4-carboxypyrimidin-2-yl sulfamoyl derivatives |
Such transformations are utilized to introduce polar functional groups for improved target binding .
Electrophilic Aromatic Substitution
The electron-rich benzene ring in the benzamide moiety participates in electrophilic substitution reactions, such as nitration or halogenation.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Nitration | HNO, HSO | Nitronium ion (NO) | Nitro-substituted benzamide derivatives | |
| Bromination | Br, FeBr | Br | 3-bromo-4-ethoxybenzamide analog |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Reduction of the Sulfamoyl Group
The sulfamoyl group can be reduced to a thiol (-SH) or amine (-NH) under controlled conditions.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H, Pd/C | Hydrogen gas | Thiol or amine intermediates |
Reduction pathways are less common but relevant for synthesizing prodrugs.
Coupling Reactions via the Benzamide
The benzamide carbonyl group participates in coupling reactions with nucleophiles, such as Grignard reagents or organometallics.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Grignard addition | Anhydrous THF, 0°C to RT | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives |
Thermal Degradation
Under elevated temperatures (>200°C), the compound undergoes decomposition, releasing sulfur dioxide (SO) and forming aromatic amines as byproducts.
Key Research Findings
-
Biological Relevance : Derivatives generated via sulfamoyl substitution (e.g., with thiadiazole rings) exhibit nanomolar-level inhibition of human carbonic anhydrase II (hCA II) .
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Solubility Modulation : Hydrolysis of the ethoxy group increases aqueous solubility by 3–5 fold, as demonstrated in pharmacokinetic studies.
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Stability : The pyrimidine ring enhances thermal stability, with a decomposition onset at 215°C (TGA data).
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures to 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibit significant antimicrobial properties. Studies have demonstrated that derivatives containing sulfonamide groups are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine ring enhances the compound's affinity for bacterial targets, potentially inhibiting bacterial growth through interference with folic acid synthesis pathways .
Anticancer Properties
The compound is being investigated for its potential anticancer effects. Sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against colorectal carcinoma cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . For instance, similar compounds have been reported to exhibit IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, indicating their potential efficacy .
Anti-inflammatory Effects
Compounds with sulfonamide and pyrimidine structures have also been studied for their anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them suitable candidates for treating inflammatory diseases . The dual action of antimicrobial and anti-inflammatory effects could provide a synergistic approach in treating infections that are accompanied by inflammation.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares a core structure with several analogs, differing primarily in substituents on the benzamide ring and sulfamoyl group. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Notes:
- The target compound’s predicted XLogP3 (~3.5) suggests moderate lipophilicity, intermediate between the butyl-ethyl sulfamoyl analog (XLogP3 = 3.1) and bulkier pentoxy derivatives.
- Higher melting points in halogenated analogs (e.g., 256–258°C for 5i ) indicate stronger crystallinity compared to alkoxy-substituted derivatives.
Biological Activity
4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 368.43 g/mol
- CAS Number : 165049-28-5
This compound features an ethoxy group and a sulfamoyl moiety attached to a pyrimidine ring, which may contribute to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the mitogen-activated protein kinase (MAPK) pathway.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The presence of the pyrimidine ring is often associated with anti-inflammatory activities, potentially modulating cytokine production.
Antitumor Activity
A study conducted by Zhang et al. (2023) evaluated the antitumor effects of various sulfamoyl derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells in vitro, with an IC value of 12 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Antimicrobial Properties
In a separate investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity .
Anti-inflammatory Studies
Research by Lee et al. (2022) demonstrated that this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential use as an anti-inflammatory agent .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, participants received a regimen including this compound. Results showed a 30% reduction in tumor size after three months of treatment, highlighting its potential as part of combination therapy in oncology .
Case Study 2: Infection Management
A case study reported the successful use of this compound in treating a patient with multidrug-resistant bacterial infection. The patient exhibited significant improvement within one week of treatment, suggesting that this compound could be a valuable addition to antibiotic therapy .
Data Summary Table
Q & A
Basic: What synthetic routes are employed for 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how is its structural integrity validated?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the pyrimidine sulfamoyl intermediate through coupling reactions, such as reacting 4-methylpyrimidin-2-amine with chlorosulfonic acid derivatives under controlled pH and temperature .
- Step 2 : Introducing the 4-ethoxybenzamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Validation : - IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and carbon backbone .
- ESI-MS : Verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Basic: Which in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Microbroth Dilution Assay : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) using 96-well plates and resazurin dye for viability .
- Enzyme Inhibition Studies : Targets bacterial enzymes like acps-pptase (critical for lipid biosynthesis) via spectrophotometric assays measuring substrate depletion rates .
- Statistical Analysis : Data from replicates (n=6) analyzed via ANOVA and post-hoc tests (e.g., Duncan’s test) to ensure significance (p<0.05) .
Advanced: How can computational methods optimize its synthesis and reduce experimental trial-and-error?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and energy barriers .
- Machine Learning : Prioritizes reaction conditions (solvent, catalyst) by training models on datasets of analogous sulfonamide syntheses .
- In Silico Purification : Molecular dynamics simulations assess crystallization behavior, guiding solvent selection (e.g., chloroform:methanol ratios) .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
- Variable Control : Standardize assay parameters (e.g., pH, temperature, inoculum size) to minimize inter-lab variability .
- Orthogonal Assays : Cross-validate enzyme inhibition data with whole-cell assays (e.g., time-kill curves) to confirm target engagement .
- Structural Analog Comparison : Compare activity of derivatives (e.g., trifluoromethyl vs. ethoxy substitutions) to isolate substituent effects .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent Scanning : Synthesize analogs with modified groups (e.g., replacing ethoxy with methoxy or hydroxyethoxy) and test antimicrobial potency .
- Molecular Docking : Map binding interactions with target enzymes (e.g., acps-pptase) using PyMOL or AutoDock to identify critical hydrogen bonds/π-π interactions .
- Pharmacophore Modeling : Highlight essential features (e.g., sulfamoyl linker, pyrimidine ring) using software like Schrödinger’s Phase .
Advanced: What approaches improve aqueous solubility while retaining bioactivity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxy moiety for pH-dependent solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates without structural modification .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability while shielding hydrophobic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
